![molecular formula C12H22N2OS B2409159 N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea CAS No. 681258-24-2](/img/structure/B2409159.png)
N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea
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Description
N-bicyclo[2.2.1]hept-2-yl-N'-[1-(hydroxymethyl)propyl]thiourea, also known as S-Methylisothiourea hemisulfate (SMT), is a synthetic compound that has been studied for its potential therapeutic effects in various diseases. SMT has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for further research.
Scientific Research Applications
Stereochemical Studies and Synthesis
- Research conducted by Sohár et al. (1987) on saturated heterocycles involved the preparation and study of norbornane–norbornene-fused 2-phenylimino-1,3-oxazines and -thiazines, which are structurally related to N-bicyclo[2.2.1]hept-2-yl compounds. This work provided a systematic spectroscopic study of structural and annelation isomers in this compound family (Sohár et al., 1987).
Catalysis and Polymerization
- Mathew et al. (1996) investigated the use of palladium(II) nitrile catalysts for the polymerization of norbornene derivatives, including compounds structurally similar to N-bicyclo[2.2.1]hept-2-yl compounds. This study expanded the possibilities for creating functionalized cycloaliphatic polyolefins (Mathew et al., 1996).
Microbiological Applications
- A study by Yamazaki and Maeda (1985) explored the asymmetric hydroxylation of bicyclo[2.2.1]heptane derivatives by various microorganisms. This research provided insights into the production of chiral products potentially useful for synthesizing natural compounds like prostaglandins (Yamazaki & Maeda, 1985).
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(1-hydroxybutan-2-yl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2OS/c1-2-10(7-15)13-12(16)14-11-6-8-3-4-9(11)5-8/h8-11,15H,2-7H2,1H3,(H2,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXYJDDIUYATG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=S)NC1CC2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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